N,N-二甲基-对-(邻-硝基苯基)偶氮苯胺

描述

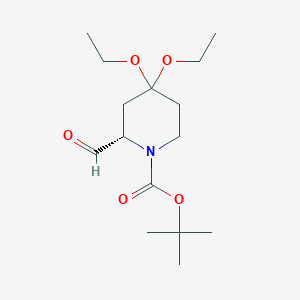

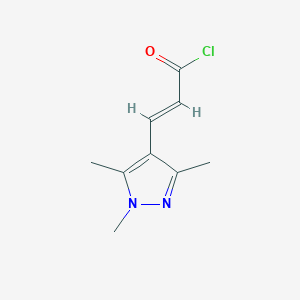

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen double bond (N=N) linking two aryl groups. These compounds are often used as dyes and pigments due to their vivid colors and ability to absorb light at various wavelengths.

Synthesis Analysis

The synthesis of aromatic azo compounds, including N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, can be achieved through a one-step process that involves the reduction of nitro compounds and the oxidation of substituted anilines. This method allows for the formation of both symmetric and asymmetric azo compounds without the need for metal catalysts in basic conditions. The process is versatile and can incorporate various functional groups such as halogen, methyl, and methoxy by using readily available and inexpensive nitro compounds and substituted anilines .

Molecular Structure Analysis

The molecular structure of azo compounds, including derivatives similar to N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, has been studied using computational methods. These studies reveal that the aniline rings can be twisted out of the plane containing the central azo group. The degree of this twist can vary depending on the specific substituents present on the aniline rings. For example, certain derivatives exhibit a twist of 30° to 60°. This conformational feature can influence the absorption spectra and the color properties of the azo compounds .

Chemical Reactions Analysis

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline can undergo oxidation reactions. Controlled oxidation with peracetic acid leads to a series of products, including N-oxides and azoxy compounds. These reactions can be influenced by factors such as heat and the presence of concentrated sulfuric acid, which can cause isomerization and other transformations. The oxidation products and their isomers have been observed to rearrange under certain conditions, demonstrating the compound's reactivity and potential for chemical modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of azo compounds are closely related to their molecular structure and the nature of their substituents. For instance, the presence of nitro groups and their relative positions can affect the intramolecular and intermolecular hydrogen bonding patterns, which in turn influence the compound's crystalline packing and stability. Changes in functional groups can lead to significant differences in molecular conformation, intermolecular interactions, and overall physical properties. These variations can affect the solubility, melting point, and reactivity of the azo compounds .

科学研究应用

分析化学:苯胺衍生物动力学测定

在分析化学中,该化合物用于苯胺及其衍生物混合物的微分动力学测定。 N,N-二甲基对苯二胺 (DMPD) 的醌二亚胺 (QDI) 与芳香胺之间的氧化偶联反应被用于同时测定苯胺及其衍生物的二元混合物 。这种方法对于分析需要精确量化各个组分的复杂混合物特别有用。

药物分析:阿莫西林测定

该化合物在阿莫西林等药物的颜色测定中起作用。 它被用作分光光度法中的试剂,以确保监测药物化合物,最大程度地减少样品基质中的干扰 。这种应用对于药物产品的质量控制和保证至关重要。

化学反应性:杂环化合物的合成

N,N-二甲基-对-(邻-硝基苯基)偶氮苯胺参与合成范围广泛的杂环和稠合杂环衍生物。 它用作创建各种无环和碳环化合物的构建模块 。这在开发新材料和活性药物成分方面意义重大。

作用机制

Target of Action

N,N-Dimethyl-p-((o-nitrophenyl)azo)aniline, also known as N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline, is a complex organic compound . .

Mode of Action

It’s important to note that the compound contains multiple bonds, including aromatic bonds, double bonds, and a nitro group , which may play a role in its interactions with other molecules.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of dyes .

Pharmacokinetics

The compound’s molecular weight is 270.2866 , which may influence its pharmacokinetic properties.

Action Environment

属性

IUPAC Name |

N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQHHHBFJVTYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871879 | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3010-38-6 | |

| Record name | N,N-Dimethyl-4-[2-(2-nitrophenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-[(2-nitrophenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)